molecular formula C10H21ClO3S B15325572 4-(Hexyloxy)butane-1-sulfonyl chloride

4-(Hexyloxy)butane-1-sulfonyl chloride

Cat. No.: B15325572
M. Wt: 256.79 g/mol
InChI Key: QCJNMKSYMVALCW-UHFFFAOYSA-N
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Description

4-(Hexyloxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a hexyloxy group. It is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(hexyloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Hexyloxy)butanol+Chlorosulfonic acid4-(Hexyloxy)butane-1-sulfonyl chloride+Hydrochloric acid\text{4-(Hexyloxy)butanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-(Hexyloxy)butanol+Chlorosulfonic acid→4-(Hexyloxy)butane-1-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(hexyloxy)butane-1-sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: The reaction is usually performed in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonamides: Formed by the reaction with amines.

    Sulfinyl and Sulfhydryl Compounds: Formed by reduction reactions.

Scientific Research Applications

4-(Hexyloxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the preparation of sulfonamide-based drugs.

    Material Science: Employed in the modification of polymers and other materials to introduce sulfonate groups.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)butane-1-sulfonic acid
  • 4-(Hexyloxy)butane-1-sulfonamide
  • 4-(Hexyloxy)butane-1-sulfinyl chloride

Uniqueness

4-(Hexyloxy)butane-1-sulfonyl chloride is unique due to its specific combination of a sulfonyl chloride group with a hexyloxy-substituted butane chain. This structure imparts distinct reactivity and properties, making it valuable in specialized synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

4-hexoxybutane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-2-3-4-5-8-14-9-6-7-10-15(11,12)13/h2-10H2,1H3

InChI Key

QCJNMKSYMVALCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

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